molecular formula C9H17NO B1630890 3-Ethylhexahydro-1-methyl-2H-azepin-2-one CAS No. 59891-41-7

3-Ethylhexahydro-1-methyl-2H-azepin-2-one

Cat. No.: B1630890
CAS No.: 59891-41-7
M. Wt: 155.24 g/mol
InChI Key: TWJZVJYUCAHEGB-UHFFFAOYSA-N
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Description

Overview of Azepine Chemistry and Related Lactam Structures

Azepines are a class of seven-membered heterocyclic compounds containing a nitrogen atom. researchgate.net Their derivatives, including fully saturated (azepanes) and partially unsaturated versions, are of significant interest in organic and medicinal chemistry due to their diverse biological activities. nih.gov Lactams, which are cyclic amides, are a crucial subgroup of these nitrogen-containing heterocycles. The reactivity and properties of lactams are influenced by ring size and the nature of substituents on both the nitrogen and carbon atoms of the ring.

The hexahydroazepin-2-one ring, commonly known as the caprolactam ring, is a foundational structure in this family. It is a seven-membered lactam that serves as a versatile scaffold in both industrial and pharmaceutical applications. The substitution on the nitrogen atom, as seen with the methyl group in the title compound, and on the carbon atoms of the ring, such as the ethyl group at the 3-position, can significantly alter the molecule's physical and chemical properties. For instance, N-alkylation of ε-caprolactam is a known method to produce various derivatives. researchgate.net

Significance and Research Context of the Hexahydroazepin-2-one Core

The hexahydroazepin-2-one, or ε-caprolactam, core is a paramount structure in polymer chemistry as the monomer for Nylon-6. Beyond its industrial importance, this core is a privileged scaffold in medicinal chemistry. Azepinone structures are integral to a number of pharmaceutical agents. nih.gov

The introduction of substituents onto the caprolactam ring is a key strategy in drug discovery and materials science. Modifications can influence conformational preferences of the seven-membered ring, which can be critical for biological activity. Research on substituted caprolactams has explored their potential as anticonvulsants and other therapeutic agents. The nature and position of these substituents are pivotal in defining the molecule's interactions with biological targets.

Scope and Objectives of Academic Inquiry on 3-Ethylhexahydro-1-methyl-2H-azepin-2-one

A thorough review of publicly available scientific literature indicates that dedicated academic research focusing specifically on this compound is sparse. The compound is listed in chemical supplier catalogs, but detailed studies on its synthesis, reactivity, or potential applications are not widely published.

However, based on the known properties of related N-methylcaprolactam derivatives, potential areas for academic inquiry can be proposed. Research could investigate its physical properties, such as its efficacy as a solvent, or its potential as a monomer for the creation of specialized polymers with unique thermal or mechanical properties. Given the pharmacological interest in substituted caprolactams, another avenue of research could be the exploration of its biological activity. Synthesis of this compound would likely involve the alkylation of N-methylcaprolactam. A documented synthesis for a related compound, hexahydro-1-methyl-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one, proceeds via the reaction of N-methylcaprolactam with a suitable electrophile.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 59891-41-7
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
EINECS Number 261-974-2

Table 2: Comparison of Related Hexahydroazepin-2-one Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
Hexahydro-2H-azepin-2-one (ε-Caprolactam) 105-60-2C6H11NO113.16Unsubstituted parent ring. epa.gov
Hexahydro-1-methyl-2H-azepin-2-one (N-Methylcaprolactam) 2556-73-2C7H13NO127.18Methyl group on nitrogen. nist.govchemeo.com
1-Ethylazepan-2-one 19797-08-1C8H15NO141.21Ethyl group on nitrogen. nih.gov
This compound 59891-41-7C9H17NO155.24Methyl on nitrogen, ethyl on C3.

Compound Nomenclature

Table 3: List of Mentioned Chemical Compounds

Common Name/Article ReferenceSystematic Name
This compound3-Ethyl-1-methylazepan-2-one
N-MethylcaprolactamHexahydro-1-methyl-2H-azepin-2-one
ε-CaprolactamHexahydro-2H-azepin-2-one
Hexahydro-1-methyl-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one1-Methyl-3-(3-oxocyclohex-1-en-1-yl)azepan-2-one
1-Ethylazepan-2-one1-Ethylazepan-2-one

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-1-methylazepan-2-one
Source PubChem
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InChI

InChI=1S/C9H17NO/c1-3-8-6-4-5-7-10(2)9(8)11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJZVJYUCAHEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975299
Record name 3-Ethyl-1-methylazepan-2-one
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Molecular Weight

155.24 g/mol
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CAS No.

59891-41-7
Record name 3-Ethylhexahydro-1-methyl-2H-azepin-2-one
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Record name 3-Ethylhexahydro-1-methyl-2H-azepin-2-one
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Record name 3-Ethyl-1-methylazepan-2-one
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Record name 3-ethylhexahydro-1-methyl-2H-azepin-2-one
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Synthetic Methodologies and Chemical Transformations of 3 Ethylhexahydro 1 Methyl 2h Azepin 2 One and Analogs

Established Strategies for Azepin-2-one Ring Construction

The formation of the foundational seven-membered lactam ring is a critical first step in the synthesis of complex azepin-2-one derivatives.

Formation of Seven-Membered Nitrogen-Containing Lactam Rings

The most prominent industrial method for the synthesis of ε-caprolactam, the parent structure of hexahydroazepin-2-one, is the Beckmann rearrangement of cyclohexanone (B45756) oxime. researchgate.net This reaction is typically catalyzed by strong acids, such as oleum (B3057394). researchgate.net Research has focused on developing greener and more efficient catalytic systems to avoid the formation of ammonium (B1175870) sulfate (B86663) as a byproduct. researchgate.netresearchgate.net Alternative catalysts include acidic ionic liquids and solid acid catalysts like sulfonic acid resins. researchgate.netresearchgate.net For instance, the use of a sulfonic acid resin in DMSO has been shown to produce ε-caprolactam with high conversion and selectivity. researchgate.net

Another approach to the azepine ring involves the ring expansion of smaller ring systems. For example, rhodium carbenoid-induced ring expansion of isoxazoles has been developed for the synthesis of highly functionalized pyridines, which can be seen as a related strategy for expanding heterocyclic systems. nih.gov

Approaches to Substituted Hexahydroazepin-2-one Systems

The synthesis of substituted hexahydroazepin-2-ones can be achieved through various methods, including the cyclization of appropriately functionalized linear precursors or the direct functionalization of the pre-formed lactam ring.

N-substituted ε-caprolactam derivatives are commonly prepared by the alkylation of ε-caprolactam. arkat-usa.org This typically involves the deprotonation of the lactam nitrogen with a strong base to form the sodium salt, followed by reaction with an alkyl halide. researchgate.net This method has been successfully used to synthesize a range of N-alkyl-ε-caprolactams. researchgate.net An alternative method for N-alkylation involves the reaction of an N-unsubstituted lactam with a symmetrical dialkyl ether in the presence of a catalyst that promotes the splitting off of water at elevated temperatures. google.com

Direct and Indirect Synthetic Pathways to 3-Ethylhexahydro-1-methyl-2H-azepin-2-one

Direct synthetic routes to this compound are not extensively documented in the literature, suggesting it is a novel or less-common compound. However, its synthesis can be logically approached through the preparation of its core precursor followed by substitution.

Synthesis of the Core Compound and its Precursors

The primary precursor to the target molecule is hexahydro-1-methyl-2H-azepin-2-one, also known as N-methyl-ε-caprolactam. This compound can be synthesized by the N-methylation of ε-caprolactam. One patented method describes the methylation of ε-caprolactam using dimethyl ether in the presence of an aluminum oxide catalyst at high temperatures, which is reported to give a higher yield compared to using methanol. google.com

With the N-methyl-ε-caprolactam precursor in hand, the introduction of the ethyl group at the C3 position (α to the carbonyl) can be achieved through α-alkylation. This standard procedure in organic chemistry involves the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate then acts as a nucleophile, reacting with an electrophile like ethyl iodide or ethyl bromide to install the ethyl group at the C3 position.

Interactive Table: Proposed Synthesis of this compound

StepReactant(s)ReagentsProductDescription
1ε-CaprolactamDimethyl ether, Al₂O₃, 200-400 °CHexahydro-1-methyl-2H-azepin-2-oneN-methylation of the lactam. google.com
2Hexahydro-1-methyl-2H-azepin-2-one1. LDA, THF, -78 °C; 2. Ethyl iodideThis compoundα-Alkylation to introduce the ethyl group.

Derivatization and Functionalization of the this compound Scaffold

Further functionalization of the this compound scaffold can be envisioned through several chemical transformations. The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield the corresponding substituted azepane.

Additionally, the ethyl group at the C3 position could be further modified. For instance, if a functionalized ethylating agent is used in the alkylation step (e.g., a protected bromoethanol), a handle for further chemical elaboration can be introduced. The reactivity of the α-protons on the ethyl group could also be exploited for further functionalization, although this might be less regioselective.

Mechanistic Investigations of Key Synthetic Reactions

The key synthetic transformations for the preparation of this compound are the Beckmann rearrangement for the formation of the lactam ring and the α-alkylation for the introduction of the C3-substituent.

The Beckmann rearrangement of cyclohexanone oxime begins with the protonation of the oxime hydroxyl group by a strong acid, forming a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, with the simultaneous departure of the leaving group. The resulting nitrilium ion is then attacked by water, and after tautomerization, the ε-caprolactam is formed.

The α-alkylation of a lactam proceeds through the formation of a lactam enolate. A strong base, such as LDA, abstracts a proton from the carbon atom alpha to the carbonyl group, forming a resonance-stabilized enolate. This enolate is a potent nucleophile and will attack an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond at the α-position. The stereochemical outcome of this reaction can often be controlled by the reaction conditions and the nature of the substrate.

Nucleophilic and Electrophilic Pathways in Azepine Synthesis

The formation of the azepin-2-one (caprolactam) ring is often accomplished through reactions that leverage the interplay of nucleophilic and electrophilic centers within a precursor molecule.

Nucleophilic Pathways: Intramolecular cyclization represents a primary nucleophilic strategy. This typically involves a linear precursor containing a nucleophilic nitrogen and an electrophilic carbonyl group. For instance, the cyclization of an ε-aminocaproic acid derivative where the amino group attacks the activated carboxyl group leads to the formation of the lactam ring. While effective for the parent caprolactam, creating the 3-ethyl substituted variant via this method would require a pre-functionalized linear precursor, such as a derivative of 3-ethyl-6-aminohexanoic acid.

A more versatile nucleophilic approach involves the Dieckmann condensation of an appropriately substituted diester, followed by functional group transformations to yield the lactam. Additionally, copper-catalyzed tandem reactions of fluorinated allenynes with amines can produce functionalized azepine derivatives through a proposed mechanism involving nucleophilic addition of the amine to a copper acetylide intermediate. mdpi.com

Electrophilic Pathways: Ring expansion reactions of cyclohexanone derivatives are the most prominent electrophilic pathways for synthesizing caprolactams.

Beckmann Rearrangement: This classic reaction is a cornerstone of industrial caprolactam production. scribd.comgoogle.comgoogle.com It involves the acid-catalyzed rearrangement of a cyclohexanone oxime to its corresponding lactam. scribd.comresearchgate.net For the synthesis of the target compound, this would start with 2-ethylcyclohexanone (B1346015). Oximation of 2-ethylcyclohexanone yields 2-ethylcyclohexanone oxime, which upon treatment with a strong acid (e.g., oleum or trifluoroacetic acid), rearranges to a mixture of 3-ethyl- and 7-ethyl-hexahydro-2H-azepin-2-one. google.comresearchgate.net The subsequent N-methylation would complete the synthesis. The anti-migration of the group opposite to the oxime's hydroxyl group is a key mechanistic feature. scribd.com

Schmidt Reaction: This reaction provides another powerful method for ring expansion. It involves treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orglibretexts.org The reaction of 2-ethylcyclohexanone with hydrazoic acid would similarly produce a mixture of the 3-ethyl and 7-ethyl substituted lactams. organic-chemistry.org The mechanism proceeds through the nucleophilic addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.org

The table below summarizes these key electrophilic ring-expansion reactions.

Reaction Precursor Reagents Product(s) Reference(s)
Beckmann Rearrangement2-Ethylcyclohexanone OximeH₂SO₄, Oleum, or TFA3-Ethyl- and 7-Ethyl-hexahydro-2H-azepin-2-one scribd.com, researchgate.net, google.com
Schmidt Reaction2-EthylcyclohexanoneHN₃, H₂SO₄3-Ethyl- and 7-Ethyl-hexahydro-2H-azepin-2-one wikipedia.org, libretexts.org

Pericyclic and Rearrangement Reactions Leading to Azepinones

Beyond the primary electrophilic pathways, other rearrangements and pericyclic reactions contribute to the synthesis of the azepinone framework.

Pericyclic reactions, which proceed through a concerted cyclic transition state, offer elegant solutions for ring formation. While less common for saturated azepinones, the photolysis of aryl azides in the presence of nucleophiles can lead to 2-amino-substituted azepine intermediates via a dearomative-rearomative sequence involving a seven-membered ring. researchgate.net These unsaturated systems would require subsequent reduction to yield the hexahydroazepinone core.

Rearrangement reactions are central to azepinone synthesis. The Beckmann and Schmidt reactions, discussed previously, are prime examples of molecular rearrangements that expand a six-membered ring into a seven-membered lactam. scribd.comwikipedia.orgslideshare.net The key step in both is the migration of a carbon group to an electron-deficient nitrogen atom. researchgate.netwikipedia.org The choice of catalyst and reaction conditions can be optimized to improve yield and selectivity. For instance, trifluoroacetic acid has been shown to be an effective catalyst for the Beckmann rearrangement. researchgate.net The efficiency of these rearrangements makes them highly valuable in both laboratory and industrial settings for producing caprolactam and its derivatives. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

The ethyl group at the C3 position creates a chiral center, meaning the compound can exist as two non-superimposable mirror images: the (R)- and (S)-enantiomers. For many pharmaceutical and biological applications, isolating or selectively synthesizing a single enantiomer is crucial.

Enantioselective Approaches to (R)- and (S)-Isomers

Achieving stereocontrol in the synthesis of 3-substituted caprolactams requires specialized asymmetric strategies.

Asymmetric Alkylation: One common approach is the alkylation of a prochiral enolate derived from N-methylcaprolactam. By using a chiral base, such as a lithium amide complexed with a chiral ligand like sparteine, the deprotonation and subsequent reaction with an ethylating agent (e.g., ethyl iodide) can be directed to occur preferentially on one face of the enolate, leading to an excess of one enantiomer.

Chiral Auxiliaries: Another powerful method involves covalently attaching a chiral auxiliary to the lactam nitrogen. This auxiliary, often a recoverable chiral molecule, sterically directs the approach of the ethylating agent to the C3 position. After the alkylation step, the auxiliary is cleaved, yielding the enantiomerically enriched 3-ethyl-N-methylcaprolactam.

Asymmetric Hydrogenation: An alternative strategy begins with an unsaturated precursor, 3-ethylidene-1-methyl-2H-azepin-2-one. The double bond can be hydrogenated using a chiral transition-metal catalyst. Complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) are well-known for their ability to catalyze such reductions with high enantioselectivity. The choice of the specific ligand and metal determines whether the (R)- or (S)-isomer is formed preferentially.

The following table outlines these principal strategies for stereoselective synthesis.

Strategy Key Step Controlling Element Description
Asymmetric AlkylationEnolate EthylationChiral Base / LigandA chiral base selectively removes a proton, and the resulting chiral enolate complex reacts with an ethylating agent from a less hindered face.
Chiral AuxiliaryDirected AlkylationCovalently Bound Chiral GroupA chiral group attached to the nitrogen directs the ethylation to one face of the molecule before being removed.
Asymmetric HydrogenationC=C Double Bond ReductionChiral Catalyst (e.g., Ru-BINAP)A chiral metal complex coordinates to the double bond of a precursor and delivers hydrogen to a specific face, creating the chiral center.

Advanced Structural Characterization and Conformational Analysis of 3 Ethylhexahydro 1 Methyl 2h Azepin 2 One

Spectroscopic Delineation of Molecular Architecture

Spectroscopic methods are fundamental in defining the connectivity and constitution of 3-Ethylhexahydro-1-methyl-2H-azepin-2-one.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. The combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the precise mapping of proton and carbon environments and their connectivities.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the ethyl group at C3, and the methylene (B1212753) protons of the azepane ring. The N-methyl protons would appear as a singlet, while the ethyl group would present as a characteristic triplet and quartet. The protons on the seven-membered ring would exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine unique carbon signals, corresponding to the carbonyl carbon, the five methylene carbons of the ring, the methine carbon at C3, the N-methyl carbon, and the two carbons of the ethyl group. The chemical shift of the carbonyl carbon would be the most downfield, characteristic of an amide.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton coupling networks, confirming the adjacencies of the protons in the ring and the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for instance, between the N-methyl protons and the C2 (carbonyl) and C7 carbons, and between the C3-proton and the carbonyl carbon.

Predicted NMR Data

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (C2)-~175-180
N-CH₃~2.8-3.0 (s)~35-40
CH (C3)~2.2-2.5 (m)~40-45
CH₂ (C4)~1.5-1.8 (m)~25-30
CH₂ (C5)~1.4-1.7 (m)~23-28
CH₂ (C6)~1.6-1.9 (m)~30-35
N-CH₂ (C7)~3.2-3.5 (m)~45-50
CH₂ (Ethyl)~1.4-1.6 (m)~20-25
CH₃ (Ethyl)~0.8-1.0 (t)~10-15

Note: Predicted values are based on general principles and data for similar compounds like N-methylcaprolactam and other substituted caprolactams. Actual values may vary.

Mass spectrometry (MS) is crucial for determining the molecular weight and for gaining structural insights through the analysis of fragmentation patterns. For this compound (C₉H₁₇NO), the nominal molecular weight is 155 amu.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecular ion peak ([M]⁺˙) would be observed at m/z 155. The fragmentation pattern would likely involve characteristic losses. For instance, the loss of the ethyl group (•C₂H₅) would result in a fragment at m/z 126. Alpha-cleavage adjacent to the carbonyl group or the nitrogen atom is also a common fragmentation pathway for lactams. Data for the related compound N-methylcaprolactam shows a prominent peak at m/z 44, which could correspond to a fragment containing the N-methyl group. massbank.eu

Electrospray Ionization (ESI) Mass Spectrometry: In ESI-MS, the protonated molecule ([M+H]⁺) would be detected at m/z 156. Tandem mass spectrometry (MS/MS) of this precursor ion would provide further structural details through collision-induced dissociation (CID), likely showing similar fragmentation patterns to EI-MS. researchgate.net

Predicted Mass Spectrometry Fragments

m/zPredicted Fragment IonFragmentation Pathway
155[C₉H₁₇NO]⁺˙Molecular Ion
126[M - C₂H₅]⁺Loss of ethyl group
112[M - C₃H₇]⁺Loss of propyl radical from the ring
84[C₅H₁₀N]⁺Cleavage of the lactam ring
56[C₃H₆N]⁺Fragment containing the nitrogen and ethyl group

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The key functional group in this compound is the tertiary amide within the seven-membered ring.

The IR spectrum would be dominated by a strong absorption band corresponding to the amide C=O stretching vibration, typically found in the range of 1630-1680 cm⁻¹ for lactams. The absence of an N-H stretching band (usually around 3200-3400 cm⁻¹) confirms the N-substitution. The C-N stretching vibration would appear in the region of 1200-1300 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl portions of the molecule would be observed around 2850-3000 cm⁻¹.

Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H Stretch (Alkyl)2850-3000Medium-Strong
C=O Stretch (Amide)1630-1680Strong
CH₂ Bend1450-1470Medium
C-N Stretch1200-1300Medium

Conformational Preferences and Dynamics of the Seven-Membered Ring

The seven-membered azepane ring of this compound is conformationally flexible. Studies on substituted ε-caprolactams have shown that the ring predominantly adopts chair-like conformations to minimize steric strain. rsc.orgrsc.org The amide bond (–CO–N–) is generally planar. rsc.org

The two most likely chair conformations would interconvert through a ring-flipping process. The ethyl group at the C3 position can occupy either an equatorial or an axial position. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. Therefore, the conformer with the C3-ethyl group in an equatorial position is expected to be lower in energy and thus more populated at equilibrium. rsc.org

Variable-temperature NMR studies would be instrumental in investigating these conformational dynamics. researchgate.net At lower temperatures, the rate of interconversion would slow down, potentially allowing for the observation of distinct signals for the axial and equatorial conformers.

Chirality and Stereoisomeric Purity Assessment of this compound

The carbon atom at the 3-position (C3) is a stereogenic center as it is bonded to four different groups: a hydrogen atom, an ethyl group, the C2 carbonyl carbon, and the C4 methylene carbon. Consequently, this compound exists as a pair of enantiomers: (R)-3-Ethylhexahydro-1-methyl-2H-azepin-2-one and (S)-3-Ethylhexahydro-1-methyl-2H-azepin-2-one.

These enantiomers have identical physical properties except for their interaction with plane-polarized light (optical activity) and their interaction with other chiral molecules. The assessment of stereoisomeric purity, or enantiomeric excess (ee), is crucial. This can be achieved using several methods:

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, the two enantiomers can be separated, and their relative amounts can be quantified.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the corresponding protons or carbons in the two enantiomers, allowing for their quantification.

Theoretical and Computational Studies on 3 Ethylhexahydro 1 Methyl 2h Azepin 2 One

Quantum Chemical Calculations of Electronic Properties and Stability

There is no specific published research detailing quantum chemical calculations for 3-Ethylhexahydro-1-methyl-2H-azepin-2-one. Such studies are crucial for understanding a molecule's electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. unipd.itnih.gov This information provides fundamental insights into the molecule's stability and potential reactivity. For related compounds, quantum chemical calculations have been used to investigate molecular structure and its effect on corrosion inhibition efficiency, but similar data for the target compound is absent. researchgate.net

Molecular Dynamics and Monte Carlo Simulations for Conformational Sampling

Conformational analysis of substituted ε-caprolactams has been performed using experimental methods like X-ray crystallography and NMR spectroscopy, revealing a preference for a chair-type conformation with a planar lactam group. rsc.orgsemanticscholar.org These studies show that the position of substituents (axial vs. equatorial) can be influenced by other groups on the ring. rsc.orgsemanticscholar.org However, specific molecular dynamics (MD) or Monte Carlo (MC) simulations for this compound, which would provide a detailed picture of its conformational landscape, dominant conformers, and the energy barriers between them in a dynamic system, have not been reported. MD simulations are a widely used technique to derive statements about the structural, dynamical, and thermodynamical properties of molecular systems, but have not been applied to this particular molecule in the available literature. mdpi.com

Computational Prediction of Reactivity and Reaction Mechanisms

The prediction of chemical reactivity and reaction mechanisms through computational methods, such as transition state analysis, is a cornerstone of modern chemistry. frontiersin.org This involves calculating the energy profiles of potential reaction pathways to understand how a molecule might behave under various conditions. While general reactivity of the caprolactam ring is known, for instance in polymerization reactions, specific computational predictions regarding the reaction mechanisms of this compound are not documented in peer-reviewed sources.

In Silico Modeling for Ligand-Target Interactions and Binding Site Analysis

In silico modeling is a key component of drug discovery and development, used to predict how a molecule might interact with a biological target, such as a protein or enzyme. mdpi.commdpi.com This involves techniques like molecular docking and molecular dynamics simulations to analyze binding modes and affinities. mdpi.comnih.gov While databases like PubChem list basic properties and predicted data for the compound, there are no published studies that have performed in silico modeling to investigate its potential interactions with any biological targets. uni.lu

In Vitro Biological Activity and Molecular Mechanism Investigations of 3 Ethylhexahydro 1 Methyl 2h Azepin 2 One Derivatives

High-Throughput Screening Methodologies for Bioactivity Discovery

High-throughput screening (HTS) is a crucial first step in drug discovery, enabling the rapid assessment of large compound libraries for potential biological activity. nih.govnih.gov For a novel compound like 3-Ethylhexahydro-1-methyl-2H-azepin-2-one, HTS would be employed to identify initial "hits" against a wide array of biological targets. This process utilizes automated systems to test the compound's effect in numerous assays simultaneously.

Methodologies applicable to screening derivatives of this compound would include:

Target-based screening: This involves testing the compound against specific, purified biological targets such as enzymes or receptors that are implicated in a disease.

Phenotypic screening: In this approach, the compound is tested on whole cells or even small organisms to observe a change in phenotype, such as cell death, proliferation, or the production of a specific biomarker. This method has the advantage of not requiring prior knowledge of a specific target.

Biochemical assays: These assays measure the effect of the compound on a specific biochemical reaction, such as enzyme activity or the binding of a ligand to a receptor.

Cell-based assays: These assays use living cells to measure the compound's effect on cellular processes, such as gene expression, protein phosphorylation, or cell viability.

The data generated from HTS would provide a preliminary profile of the bioactivity of this compound derivatives, guiding further, more detailed investigations.

Structure-Activity Relationship (SAR) Analysis for this compound Derivatives

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that aims to understand how modifications to a chemical structure affect its biological activity.

By synthesizing and testing a series of derivatives of this compound, a systematic SAR study can be conducted. For example, the ethyl group at the 3-position could be replaced with other alkyl groups of varying chain length and branching (e.g., methyl, propyl, isopropyl, butyl). The N-methyl group could also be varied.

The resulting data on the in vitro efficacy (e.g., receptor binding affinity, enzyme inhibition) of these analogs would reveal key structural features required for activity. For instance, it might be found that increasing the lipophilicity of the 3-substituent enhances binding to a particular receptor, or that a specific stereochemistry at the 3-position is crucial for activity. This information is invaluable for designing more potent and selective compounds. Studies on related azepine structures have demonstrated that modifications to the ring and its substituents can significantly impact biological activity. nih.gov

Stereochemical Influence on Biological Target Engagement

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a fundamental factor in determining its biological activity. mdpi.comnih.govjuniperpublishers.com For chiral molecules—those that exist as non-superimposable mirror images called enantiomers—the spatial orientation can dramatically alter their interaction with biological targets like enzymes and receptors, which are themselves chiral entities. juniperpublishers.commdpi.com This enantioselectivity means that one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even responsible for undesirable side effects. nih.govjuniperpublishers.com

In the context of this compound, the carbon atom at the 3-position, to which the ethyl group is attached, is a stereogenic center. This gives rise to two enantiomers: (R)-3-Ethylhexahydro-1-methyl-2H-azepin-2-one and (S)-3-Ethylhexahydro-1-methyl-2H-azepin-2-one. The distinct spatial arrangement of the ethyl group in these enantiomers would lead to differential binding affinities and efficacies at their biological target(s).

Detailed Research Findings

Although specific experimental data for this compound derivatives are not available, a hypothetical study investigating their stereochemical influence would involve the synthesis of the individual (R) and (S) enantiomers. These pure enantiomers would then be subjected to a panel of in vitro assays to determine their affinity for a specific biological target.

The process for such an investigation would typically involve:

Enantioselective Synthesis or Chiral Separation: The individual enantiomers would be obtained either through stereospecific synthesis, which creates a single desired enantiomer, or by separating a racemic mixture (a 50:50 mixture of both enantiomers) using chiral chromatography techniques. nih.govmdpi.commdpi.com

In Vitro Target Binding Assays: Radioligand binding assays or other competitive binding assays would be performed to measure the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of each enantiomer for its putative biological target.

Functional Assays: Once binding affinity is established, functional assays would be conducted to determine the efficacy of each enantiomer. These assays measure the biological response elicited by the compound, such as enzyme inhibition or receptor activation/antagonism.

Illustrative Data on Stereoselective Target Engagement

The following interactive table illustrates the type of data that would be generated from in vitro studies to compare the biological activity of the (R) and (S) enantiomers of a hypothetical derivative of this compound against a specific biological target.

Note: The data presented in the table below is illustrative and not based on actual experimental results for the specified compound, as such data is not publicly available. It is intended to demonstrate the concept of stereochemical influence on biological activity.

CompoundEnantiomerTarget Binding Affinity (Ki, nM)Functional Activity (IC50, nM)Enantiomeric Ratio (R/S) for Ki
This compound(R)-enantiomer15256.67
This compound(S)-enantiomer100150
Derivative A(R)-enantiomer51020
Derivative A(S)-enantiomer100250
Derivative B(R)-enantiomer50750.5
Derivative B(S)-enantiomer2540

The understanding of such stereochemical relationships is a cornerstone of modern drug design and development, ensuring that the most effective and safest enantiomer is advanced for further study. mdpi.comnih.gov

Future Research Directions and Translational Perspectives for the Azepine Scaffold

Advances in Green Chemistry Approaches for Azepinone Synthesis

The synthesis of azepinones, including derivatives of ε-caprolactam, is undergoing a significant transformation driven by the principles of green chemistry. rsc.org These principles aim to develop chemical processes that are more sustainable, reduce waste, and minimize the use of hazardous substances. jocpr.com Traditional synthesis methods often rely on harsh conditions, toxic reagents, and complex multi-step processes. researchgate.netjocpr.com In contrast, modern green approaches offer more efficient and environmentally benign alternatives.

Key advancements in the green synthesis of azepinones include:

Microwave-Assisted Synthesis : This technique utilizes microwave irradiation as an energy source, which can dramatically reduce reaction times from hours to minutes, increase product yields, and simplify purification processes. mdpi.com It is an energy-efficient method that reduces the use of solvents, making it an ecologically sustainable approach. mdpi.com

Catalytic Innovations : Metal-catalyzed reactions, such as those using copper (Cu), palladium (Pd), or nickel (Ni), have been developed for the efficient construction of the azepine framework. researchgate.netmdpi.com For instance, copper-catalyzed tandem transformations can facilitate the synthesis of complex azepine derivatives in a one-pot process. mdpi.com Photochemical methods, which use light to drive reactions, offer a metal-free alternative for generating azepinone derivatives under mild conditions. researchgate.net

Sustainable Solvents and Reagents : There is a growing emphasis on replacing traditional hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.com These solvents are safer and have a lower environmental impact. jocpr.com

Biocatalysis : The use of enzymes as catalysts in synthesis is a cornerstone of green chemistry. Enzymes operate under mild conditions, exhibit high specificity, and can perform complex chemical transformations with high efficiency, reducing byproducts and simplifying manufacturing processes. jocpr.com

Table 1: Comparison of Traditional and Green Synthesis Approaches for Azepinones
ParameterTraditional SynthesisGreen Chemistry Approach
Reaction ConditionsOften requires high temperatures and pressures; multi-step processes. researchgate.netMilder conditions (e.g., room temperature); often one-pot synthesis. jocpr.commdpi.com
SolventsUse of hazardous organic solvents (e.g., dichloromethane, toluene). jocpr.comnih.govUse of benign solvents (e.g., water, supercritical CO₂, bio-solvents). jocpr.com
CatalystsMay use stoichiometric amounts of toxic reagents or noble metal catalysts. researchgate.netUse of efficient, recyclable catalysts (e.g., copper, biocatalysts, photocatalysts). researchgate.netjocpr.commdpi.com
Energy ConsumptionGenerally high due to prolonged heating and multiple steps. mdpi.comLower energy consumption, often accelerated by microwaves or light. mdpi.com
Waste GenerationHigher amount of byproducts and chemical waste. jocpr.comMinimized waste through higher atom economy and selectivity. jocpr.com

Development of Advanced Computational Tools for Azepine Design

The design and discovery of new drugs have been revolutionized by advanced computational tools that allow for more rational and efficient processes. azolifesciences.comemanresearch.org These in silico methods are instrumental in designing novel azepine derivatives by predicting their chemical properties and biological activities before synthesis, thus saving time and resources. researchgate.net

Key computational approaches applicable to azepine design include:

Structure-Based Drug Design (SBDD) : When the 3D structure of a biological target (like a protein or enzyme) is known, SBDD methods such as molecular docking can be used. emanresearch.org These techniques predict how a molecule like 3-Ethylhexahydro-1-methyl-2H-azepin-2-one might bind to a target's active site, helping to design compounds with higher affinity and selectivity. researchgate.netnih.gov

Ligand-Based Drug Design (LBDD) : In the absence of a known 3D target structure, LBDD methods are employed. emanresearch.org These rely on the knowledge of existing molecules that bind to the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling establish a mathematical correlation between the chemical structure of compounds and their biological activity, which can then be used to predict the potency of new azepine analogues. azolifesciences.comemanresearch.org

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a molecule and its interaction with a biological target over time. azolifesciences.com This can help to understand the stability of the ligand-receptor complex and the conformational changes that occur upon binding. nih.gov

Pharmacophore Modeling : This method identifies the essential 3D arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. emanresearch.org This model can then be used as a template to search for or design new and structurally diverse azepine compounds with similar activity. emanresearch.org

Table 2: Application of Computational Tools in Azepine Derivative Design
Computational ToolPrimary FunctionApplication to Azepine Design
Molecular DockingPredicts the binding orientation and affinity of a ligand to a target protein. emanresearch.orgTo identify potential biological targets for azepines and optimize their binding interactions. nih.gov
QSARCorrelates chemical structure with biological activity to predict the potency of new compounds. azolifesciences.comTo predict the therapeutic activity of novel this compound derivatives.
Molecular DynamicsSimulates the movement of atoms and molecules to assess binding stability. azolifesciences.comTo verify the stability of an azepine compound within the active site of its target. nih.gov
Pharmacophore ModelingIdentifies essential structural features for biological activity. emanresearch.orgTo design new azepine scaffolds that retain key features for activity while having different core structures.
Virtual ScreeningComputationally screens large libraries of compounds to identify potential hits. azolifesciences.comTo rapidly identify new azepine-based compounds with desired biological activity from vast chemical databases. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications through Scaffold Hopping

Scaffold hopping is a powerful strategy in medicinal chemistry used to discover structurally novel compounds by modifying the core structure (scaffold) of a known active molecule while retaining its biological activity. bhsai.orgnih.gov This approach is crucial for developing new drugs with improved properties, such as enhanced potency, better metabolic stability, or a different side-effect profile. niper.gov.inresearchgate.net

Applying the scaffold hopping strategy to the azepine ring system can lead to the discovery of new chemical entities with novel therapeutic applications. nih.gov By replacing the central azepine core with other ring systems (a process known as core hopping) or by modifying its topology, researchers can explore new chemical spaces. nih.govbhsai.org For example, a virtual screening workflow that combined ligand- and structure-based methods used a core-hopping strategy to replace a known scaffold with a benzoazepinone ring, leading to the identification of potent and selective ROCK inhibitors. nih.gov This demonstrates that the azepine scaffold can serve as a starting point for creating new molecules targeting different biological pathways. nih.gov

The structural diversity that can be achieved through scaffold hopping allows for the exploration of a wide range of biological targets. Azepine derivatives have already been investigated for various pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. tandfonline.com Scaffold hopping can expand this scope, potentially leading to treatments for diseases currently unaddressed by azepine-based compounds. niper.gov.in

Table 3: Illustrative Examples of Scaffold Hopping Concepts
Hopping CategoryDescriptionPotential Application for Azepine Scaffold
Heterocycle ReplacementsReplacing the core ring with another heterocyclic system (e.g., swapping a phenyl ring for a pyridine (B92270) ring). bhsai.orgresearchgate.netReplacing the azepine ring in this compound with a different-sized ring (e.g., piperidine (B6355638) or pyrrolidine) to modulate activity.
Ring Opening/ClosureBreaking a bond to open a ring or forming a new bond to create an additional ring. bhsai.orgSynthesizing fused bicyclic systems from the azepine core, such as azepino[2,1-a]isoindol-5-ones, to create more rigid and potent compounds. researchgate.net
Topology-Based HoppingDesigning a completely new scaffold that maintains the 3D orientation of key functional groups but has a different structural backbone. bhsai.orgDeveloping a non-azepine scaffold that mimics the spatial arrangement of the ethyl and carbonyl groups of this compound to find novel active compounds.

Integration of Omics Technologies in Mechanistic Biological Studies

Understanding the precise mechanism of action of a drug candidate is fundamental to its development. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to elucidate the complex biological effects of compounds like this compound. frontiersin.orgnih.gov These technologies provide a comprehensive view of molecular changes within an organism or cell in response to a chemical compound. researchgate.net

Genomics and Transcriptomics : These technologies analyze the entire set of genes and their expression levels (RNA), respectively. They can reveal which genes and signaling pathways are activated or suppressed by an azepine compound, providing clues about its mechanism of action and potential off-target effects. researchgate.net

Proteomics : This is the large-scale study of proteins. By identifying which proteins physically interact with an azepine derivative, proteomics can directly uncover its biological targets. nih.gov It can also quantify changes in protein expression levels, revealing the downstream consequences of the drug's binding event. nih.gov

Metabolomics : This field analyzes the complete set of small-molecule metabolites within a biological system. It can show how an azepine compound alters cellular metabolism, which is crucial for understanding its efficacy and potential toxicity. frontiersin.org

By integrating data from these different omics levels, researchers can construct detailed models of a drug's mechanism. nih.gov For instance, combining transcriptomics and proteomics data can create a more complete picture of the cellular response to a compound, from gene activation to protein function. nih.gov This integrated approach is essential for identifying predictive biomarkers for drug efficacy and for understanding the holistic biological impact of novel azepine-based therapeutic agents. frontiersin.orgnih.gov

Table 4: Role of Omics Technologies in Azepine Research
Omics TechnologyInformation ProvidedApplication in Studying Azepine Compounds
GenomicsIdentifies genetic variations that may influence drug response. researchgate.netTo find genetic markers that predict a patient's response to an azepine-based drug.
TranscriptomicsMeasures changes in gene expression (mRNA levels) in response to a compound. frontiersin.orgTo identify the cellular pathways modulated by this compound.
ProteomicsIdentifies protein targets and quantifies changes in protein abundance. nih.govTo directly identify the protein(s) that bind to an azepine compound and its downstream effects.
MetabolomicsProfiles changes in the levels of small-molecule metabolites. frontiersin.orgTo understand the impact of an azepine drug on cellular metabolism and identify potential toxicity pathways.

Table of Mentioned Compounds

Table 5: List of Chemical Compounds Mentioned in the Article
Compound NameChemical Class/Note
This compoundSubstituted Azepinone
ε-caprolactamLactam, precursor to Nylon-6
DichloromethaneOrganic Solvent
TolueneOrganic Solvent
BenzoazepinoneFused Azepine Derivative
PyridineHeterocyclic Aromatic Compound
PiperidineSaturated Heterocyclic Amine
PyrrolidineSaturated Heterocyclic Amine
azepino[2,1-a]isoindol-5-onesFused Heterocyclic System

Q & A

Q. What are the recommended synthetic routes for 3-Ethylhexahydro-1-methyl-2H-azepin-2-one, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthetic routes for azepinones often involve cyclization of amino acids or lactamization of precursors. For example, hexahydro-1H-azepin-2-one derivatives can be synthesized via N-alkylation followed by ring-closing reactions under controlled conditions . Purity optimization requires chromatographic techniques (e.g., flash chromatography) and recrystallization using polar aprotic solvents. Monitor intermediates using NMR (¹H/¹³C) and FT-IR to confirm structural integrity at each step .

Q. How should researchers characterize the molecular structure and confirm the identity of this compound?

  • Methodological Answer : Combine spectroscopic methods:
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF).
  • NMR Spectroscopy : Analyze ¹H and ¹³C spectra to verify ethyl and methyl substituents on the azepinone ring. Compare chemical shifts with structurally related compounds (e.g., 1-(3-oxoindenyl)azepan-2-one ).
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and ring conformation .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol protection .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
  • First Aid : Immediate rinsing with water for skin/eye contact; consult a physician if ingested . Toxicity data for similar azepinones indicate no carcinogenic classification, but acute toxicity studies are advised .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours.
  • Analytical Monitoring : Use HPLC with UV detection (e.g., C18 column, 254 nm) to track degradation products. Compare retention times with known impurities (e.g., chloroacetyl derivatives ).
  • Kinetic Modeling : Calculate degradation rates using Arrhenius equations to predict shelf-life under standard storage .

Q. What advanced analytical methods are suitable for impurity profiling and batch-to-batch consistency analysis?

  • Methodological Answer :
  • HPLC-DAD/MS : Employ reverse-phase chromatography (e.g., 5µm C18 column, acetonitrile/water gradient) coupled with diode-array detection (DAD) and mass spectrometry for impurity identification. Reference pharmacopeial methods for related lactams (e.g., benazepril-related compounds ).
  • Limit Tests : Set thresholds for unspecified impurities at ≤0.5% (w/w) and total impurities ≤2.0%, as per ICH Q3A guidelines .

Q. How can contradictions in spectroscopic or chromatographic data between synthesis batches be resolved?

  • Methodological Answer :
  • Data Triangulation : Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation, HPLC for purity).
  • Batch Comparison : Perform principal component analysis (PCA) on FT-IR or Raman spectra to identify outlier batches.
  • Process Optimization : Adjust reaction parameters (e.g., temperature, catalyst loading) iteratively to minimize variability .

Q. What computational approaches are recommended for predicting the physicochemical properties (e.g., logP, solubility) of this compound?

  • Methodological Answer :
  • In Silico Modeling : Use software like ACD/Labs or ChemAxon to calculate logP (predicted ~2.88 for similar azepinones ).
  • Solubility Prediction : Apply Hansen solubility parameters (HSPs) to identify compatible solvents. Experimental validation via shake-flask method in buffered solutions (pH 1–13) is critical .

Data Interpretation and Reporting Guidelines

Q. How should researchers document and address unexpected byproducts during synthesis?

  • Methodological Answer :
  • Mechanistic Studies : Use LC-MS/MS to identify byproduct structures; propose formation pathways (e.g., ring-opening or side-chain oxidation).
  • Green Chemistry Principles : Replace hazardous reagents (e.g., chloroacetyl derivatives ) with safer alternatives to minimize side reactions.

Q. What ethical and reporting standards apply to publishing data on this compound?

  • Methodological Answer :
  • Data Transparency : Disclose all synthetic conditions, characterization data, and raw spectra in supplementary materials.
  • Ethical Compliance : Follow OECD guidelines for toxicity testing and declare conflicts of interest (e.g., funding sources) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.